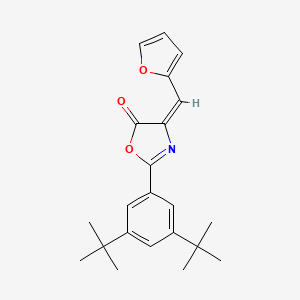
2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
Aplicaciones Científicas De Investigación
2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential use as a fluorescent probe for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. One study found that 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cell signaling pathways. Another study found that 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a variety of ways. Additionally, 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is relatively easy to synthesize, making it a cost-effective compound to use in research. However, one limitation of using 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one. One area of research is in the development of 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one-based fluorescent probes for detecting biological molecules. Another area of research is in the optimization of the synthesis method for 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, or 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, is a chemical compound that has shown promise in a variety of scientific research applications. Its unique chemical structure allows it to interact with biological systems in a variety of ways, and it has been studied for its potential use in cancer treatment, anti-inflammatory treatment, and as a fluorescent probe for detecting biological molecules. While there are limitations to using 2-(3,5-di-tert-butylphenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
(4E)-2-(3,5-ditert-butylphenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2,3)15-10-14(11-16(12-15)22(4,5)6)19-23-18(20(24)26-19)13-17-8-7-9-25-17/h7-13H,1-6H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPWZSVQICIMU-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC3=CC=CO3)C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(3,5-ditert-butylphenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



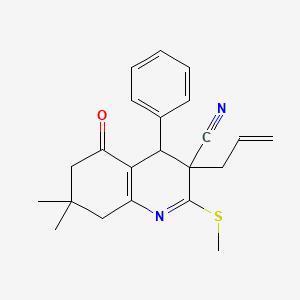
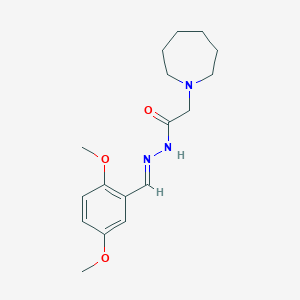
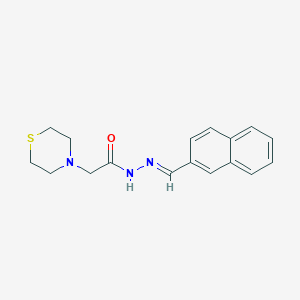
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3837436.png)
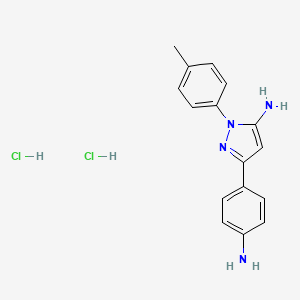
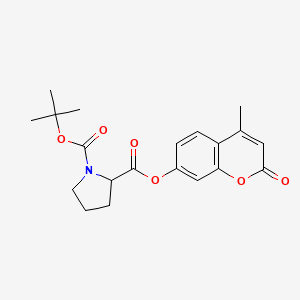


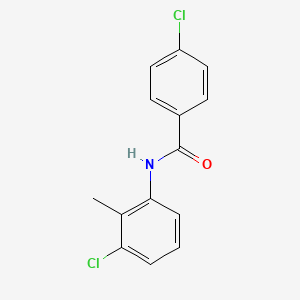

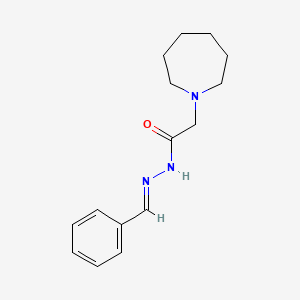
![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)